Cas no 84715-67-3 (2'-TFA-NH-dC)
2'-TFA-NH-dC Chemical and Physical Properties
Names and Identifiers
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- 2'-TFA-NH-dC
- N-[(2R,3R,4S,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- N-[(2R,3R,4S,5R)-2-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
- 84715-67-3
- AC-32320
- NT57540
-
- MDL: MFCD28134641
- Inchi: 1S/C11H13F3N4O5/c12-11(13,14)9(21)17-6-7(20)4(3-19)23-8(6)18-2-1-5(15)16-10(18)22/h1-2,4,6-8,19-20H,3H2,(H,17,21)(H2,15,16,22)/t4-,6-,7-,8-/m1/s1
- InChI Key: GZFARVHZTGRMCQ-XVFCMESISA-N
- SMILES: FC(C(N[C@H]1[C@H](N2C(N=C(C=C2)N)=O)O[C@H](CO)[C@H]1O)=O)(F)F
Computed Properties
- Exact Mass: 338.08380401Da
- Monoisotopic Mass: 338.08380401Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 137Ų
2'-TFA-NH-dC Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM279363-1g |
2'-TFA-NH-dC |
84715-67-3 | 95% | 1g |
$*** | 2023-03-29 | |
| Ambeed | A535896-1g |
2'-TFA-NH-dC |
84715-67-3 | 95+% | 1g |
$937.0 | 2025-04-16 |
2'-TFA-NH-dC Suppliers
2'-TFA-NH-dC Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 2'-TFA-NH-dC
Compound CAS No. 84715-67-3: A Comprehensive Overview of 2'-TFA-NH-dC
CAS No. 84715-67-3, commonly referred to as 2'-TFA-NH-dC, is a specialized chemical compound that has garnered significant attention in the fields of organic chemistry and biochemistry. This compound is a derivative of deoxycytidine, a nucleoside that plays a crucial role in DNA synthesis and repair mechanisms. The presence of the trifluoroacetyl (TFA) group at the 2' position of the ribose sugar distinguishes this compound from its natural counterpart, imparting unique chemical and biological properties.
The chemical structure of 2'-TFA-NH-dC consists of a deoxycytidine core with a trifluoroacetyl group attached to the nitrogen atom at the 2' position. This modification significantly enhances the compound's stability and bioavailability, making it an attractive candidate for various applications in drug development and molecular biology. Recent studies have highlighted its potential as an intermediate in the synthesis of antiviral agents, particularly those targeting RNA viruses such as influenza and hepatitis C.
One of the most notable advancements involving CAS No. 84715-67-3 is its role in nucleic acid chemistry. Researchers have utilized this compound to develop novel methods for the synthesis of modified oligonucleotides, which are essential for diagnostic tools and gene editing technologies. The trifluoroacetyl group serves as a protecting group during synthesis, ensuring precise control over the chemical reactions involved.
In addition to its synthetic applications, 2'-TFA-NH-dC has been explored for its potential in therapeutic interventions. Preclinical studies have demonstrated that this compound exhibits selective antiviral activity against certain viral strains, suggesting its potential as a lead molecule for drug discovery. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in studying cancer biology and immunology.
The synthesis of CAS No. 84715-67-3 involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. Key steps include the protection of hydroxyl groups, selective acetylation, and subsequent deprotection to yield the final product. These methods have been optimized to ensure high yields and purity, which are critical for downstream applications.
From an analytical perspective, 2'-TFA-NH-dC has been extensively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have provided detailed insights into its molecular structure and stability under various conditions, further supporting its use in research and development.
In conclusion, CAS No. 84715-67-3, or 2'-TFA-NH-dC, represents a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical properties, combined with cutting-edge research findings, position it as a key player in advancing our understanding of nucleic acid chemistry and therapeutic development.
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